Cas no 184475-35-2 (Gefitinib)

Gefitinib (ireco, Iressa) is an oral epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor (a small molecule compound). Inhibition of EGFR-TK can hinder tumor growth, metastasis and angiogenesis, and increase tumor cell apoptosis< Br>
Gefitinib structure
Gefitinib structure
Gefitinib
184475-35-2
C22H24ClFN4O3
446.9024
MFCD04307832
66251
123631

Gefitinib Properties

Names and Identifiers

    • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
    • GEFITINIB
    • AKOS 91371
    • n-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
    • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
    • ZD 1839
    • 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-
    • Gefitinib(TINIBS)
    • Gefitinib (ZD1839)
    • Gefitinib (ZD1839, Iressa®)
    • Iressa
    • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
    • &nbsp
    • Irressat
    • ZD-1839
    • Gefinitib
    • Getfitnib
    • Gifitinib
    • Ji Fei Ji
    • Gefitinib WS
    • ZD1839
    • Gefitinib, >=99%
    • Gefitinib iMpurity
    • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine
    • 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline
    • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholiny
    • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4
    • DTXSID8041034
    • C22H24ClFN4O3
    • KS-1204
    • D01977
    • Kinome_3322
    • (3-CHLORO-4-FLUORO-PHENYL)-[7-METHOXY-6-(3-MORPHOLIN-4-YL-PROPOXY)-QUINAZOLIN-4-YL]-AMINE
    • 184475-35-2
    • Gefitinib,ZD-1839,Iressa
    • Q417824
    • SR-00000000262-2
    • BG164498
    • Iressa (AstraZeneca)
    • AB01273954-01
    • BRD-K64052750-001-23-3
    • Z1546610485
    • gefitinibum
    • HMS3714A05
    • Kinome_3321
    • HMS3295A21
    • Gefitinib (JP18/USAN/INN)
    • DTXCID6021034
    • SW199108-4
    • GEFITINIB [EP MONOGRAPH]
    • HY-50895
    • HMS3748E17
    • HMS3413H08
    • SR-00000000262
    • NCGC00159455-03
    • CS-0124
    • GEFITINIB (MART.)
    • BCP01365
    • HMS3677H08
    • NCGC00159455-02
    • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine
    • CHEMBL939
    • NCGC00159455-06
    • UNII-S65743JHBS
    • NSC715055
    • NSC-715055
    • 3-Chloro-4-Fluoro-N-[(4z)-7-Methoxy-6-(3-Morpholin-4-Ylpropoxy)quinazolin-4(1h)-Ylidene]aniline
    • Q-201149
    • NSC 759856
    • HY-50895G
    • Tox21_111683_1
    • CAS-184475-35-2
    • CHEBI:49668
    • NSC759856
    • GEFITINIB [INN]
    • G-4408
    • HMS3244M21
    • SY002154
    • 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-(3-morpholinopropoxy)quinazoline
    • NSC-800105
    • SDCCGSBI-0634411.P005
    • NCGC00159455-09
    • Iressa (TN)
    • CS-0622782
    • GEFITINIB [WHO-DD]
    • SR-00000000262-3
    • s1025
    • Gefitinib, >=98% (HPLC)
    • AB01273954-02
    • BCP9000718
    • GTPL4941
    • CU-00000000396-1
    • STK621310
    • Gefitinib (ZD1839)?
    • SMR002204119
    • 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-4-morpholin)propoxy)-
    • HMS3654A07
    • NS00006312
    • 6-(3-morpholinopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
    • NCGC00159455-14
    • BRD-K64052750-001-22-5
    • BCPP000221
    • DB00317
    • MLS003899193
    • BRD-K64052750-001-17-5
    • NCGC00159455-08
    • K00240
    • HMS3244N21
    • Gefitinib (GMP)
    • AC-1556
    • SCHEMBL7866
    • cid_123631
    • NCGC00159455-04
    • NSC-759856
    • G0546
    • Gefitini; Iressa
    • IRE
    • S65743JHBS
    • BRD-K64052750-001-16-7
    • GEFITINIB [MI]
    • L01XE02
    • EN300-123024
    • HMS3244M22
    • GEFITINIB [EMA EPAR]
    • GEFITINIB [VANDF]
    • GEFITINIB [ORANGE BOOK]
    • GEFITINIB [MART.]
    • CCG-220642
    • N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
    • Gefitinib [USAN:INN:BAN]
    • AKOS000280752
    • Gefitinib, EuropePharmacopoeia (EP) Reference Standard
    • BDBM5447
    • Gefitinib [USAN]
    • BCB03_000781
    • Tox21_111683
    • MFCD04307832
    • NCGC00159455-05
    • Gefitinib for system suitability, EuropePharmacopoeia (EP) Reference Standard
    • AB01273954_04
    • CCRIS 9011
    • HMS2089B19
    • GEFITINIB [JAN]
    • AB01273954-03
    • Pharmakon1600-01502274
    • 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)-quinazoline
    • GEFITINIB (EP MONOGRAPH)
    • NSC800105
    • AB20814
    • KBioSS_002241
    • nchembio866-comp14
    • Iressa(TM)
    • +Expand
    • MFCD04307832
    • XGALLCVXEZPNRQ-UHFFFAOYSA-N
    • 1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
    • ClC1=C(C([H])=C([H])C(=C1[H])N([H])C1C2C(=C([H])C(=C(C=2[H])OC([H])([H])C([H])([H])C([H])([H])N2C([H])([H])C([H])([H])OC([H])([H])C2([H])[H])OC([H])([H])[H])N=C([H])N=1)F

Computed Properties

  • 446.152097g/mol
  • 0
  • 4.1
  • 1
  • 8
  • 8
  • 446.152097g/mol
  • 446.152097g/mol
  • 68.7Ų
  • 31
  • 545
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0
  • 446.9

Experimental Properties

  • 4.28650
  • 68.74000
  • 1.621
  • 586.8°C at 760 mmHg
  • 194.0 to 198.0 deg-C
  • 308.7℃
  • Sparingly soluble (
  • Powder
  • Uncertain.
  • 332(lit.)
  • 1.322

Gefitinib Security Information

Gefitinib Customs Data

  • 29143900
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Gefitinib Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003A1M-250mg
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
184475-35-2 98%
250mg
$5.00 2024-06-18
A2B Chem LLC
AB52186-250mg
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine
184475-35-2 98%
250mg
$5.00 2024-04-20
abcr
AB282487-1 g
(3-Chloro-4-fluoro-phenyl)-[7-methoxy-6-(3-morpholin-4-yl-propoxy)-quinazolin-4-yl]-amine, 97%; .
184475-35-2 97%
1 g
€62.40 2023-07-20
Ambeed
A109874-100mg
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
184475-35-2 98%
100mg
$5.0 2024-07-21
Apollo Scientific
BISN0101-1g
Gefitinib
184475-35-2
1g
£95.00 2024-05-23
AstaTech
21432-5/G
GEFITINIB
184475-35-2 97%
5g
$34 2023-09-18
Axon Medchem
1393-10 mg
Gefitinib
184475-35-2 99%
10mg
€70.00 2023-07-10
Crysdot LLC
CD31002885-100g
Gefitinib
184475-35-2 98+%
100g
$317 2024-07-18
Enamine
EN300-123024-0.05g
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine
184475-35-2 95%
0.05g
$19.0 2023-11-13
FUJIFILM
078-06561-500mg
Gefitinib
184475-35-2
500mg
JPY 13800 2023-09-15

Gefitinib Synthesis

Gefitinib Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:184475-35-2)Gefitinib
sfd17765
in Stock
200kg
99.9%
Friday, 19 July 2024 14:38
discuss personally
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:184475-35-2)Gefitinib
A812870
in Stock
100g
99%
Friday, 30 August 2024 04:58
353.0
atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:184475-35-2)Gefitinib
CL12457
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:33
discuss personally

Gefitinib Related Literature

Recommended suppliers
ANHUI CHICO CHEMICAL CO., LTD.,
(CAS:184475-35-2)Gefitinib
CC_005
99.00%
1kg
Shanghai Wibson Biotechnology Co., Ltd.
(CAS:184475-35-2)Gefitinib
WBS580
99%
1kg
10